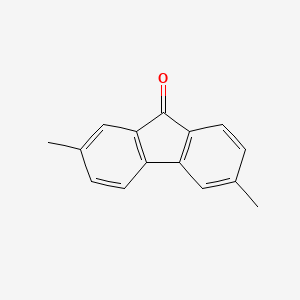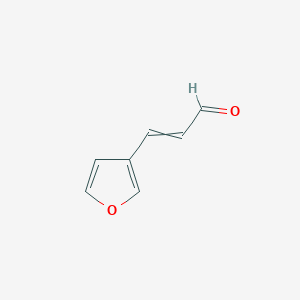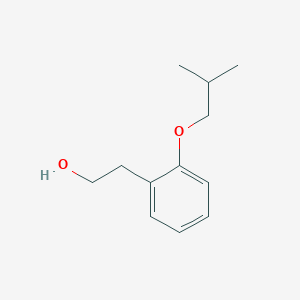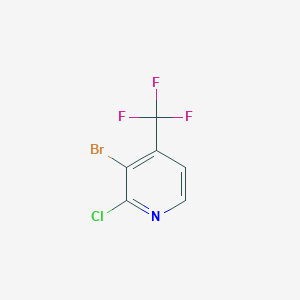
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
概要
説明
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .科学的研究の応用
Functionalization and Metalation of Halopyridines
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and its analogs have been explored for their potential in functionalization and metalation. Studies have demonstrated the conversion of similar halopyridines into various carboxylic acids through selective deprotonation and carboxylation processes. This highlights the versatility of these compounds in synthesizing diverse chemical structures (Cottet et al., 2004).
Spectroscopic and Optical Studies
In the field of spectroscopy and optics, compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, have been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies also involve exploring their non-linear optical properties and interactions with DNA, highlighting their potential in biochemistry and materials science (Vural & Kara, 2017).
Synthesis of Pyrazolopyridines
The synthesis of pyrazolopyridines, a class of compounds relevant in medicinal chemistry, has been explored using 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and similar halopyridines. This research is significant for developing new heterocyclic compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).
Functionalization of Pyridine Derivatives
The deprotonative functionalization of pyridine derivatives, including those with structures similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, has been demonstrated. These compounds react efficiently with aldehydes, indicating their usefulness in synthesizing various aldehyde-based products (Shigeno et al., 2019).
Halogen Shuffling in Pyridines
Research on halogen shuffling in pyridines, where compounds like 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are treated with lithium diisopropylamide and iodine, demonstrates the possibilities of obtaining various iodo derivatives. This method opens up new pathways for manipulating halopyridines for different synthetic applications (Mongin et al., 1998).
作用機序
Target of Action
It’s known that similar compounds are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds. This reaction is widely used in organic chemistry, including the synthesis of pharmaceuticals and agrochemicals .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of pharmaceuticals , which could potentially enhance the bioavailability of compounds containing this group.
Result of Action
It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , which could potentially lead to the formation of new carbon-carbon bonds in target molecules.
Action Environment
The action of 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the outcome of Suzuki–Miyaura coupling reactions . Furthermore, the trifluoromethyl group is known to improve the metabolic stability and lipophilicity of pharmaceuticals , suggesting that it could potentially enhance the compound’s stability and efficacy in biological environments.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




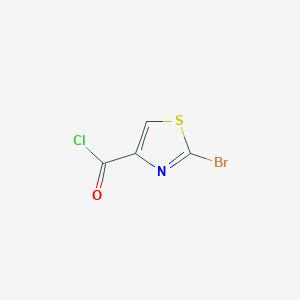

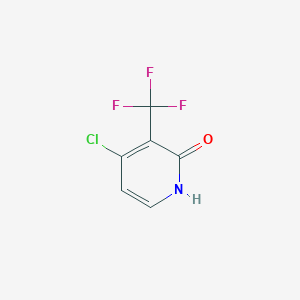
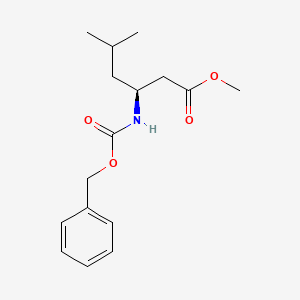

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)


